3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : A significant application of urea derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, is in the stereoselective synthesis of active metabolites of potent kinase inhibitors. For example, a stereoselective synthesis process was employed for an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Novel Tricyclic Compounds : Urea derivatives have been used in the formation of new tricyclic compounds with pyrimido[4,5-d]pyrimidine fragment, such as the 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives. These compounds showcase the versatility of urea derivatives in creating complex chemical structures (Dorokhov et al., 2011).
Biological Evaluation and Applications
Anticancer Properties : Certain urea derivatives have shown significant antiproliferative effects in vitro against cancer cell lines. For instance, a study found that specific urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents exhibited notable antiproliferative effects, particularly against breast carcinoma MCF-7 cell line (Perković et al., 2016).
Adenosine Receptor Antagonism : Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds have potential applications in the modulation of adenosine receptor activity, which is relevant in various physiological processes (van Muijlwijk-Koezen et al., 2000).
Supramolecular Chemistry and Materials Science
- Supramolecular Gelators : In the field of materials science, quinoline urea derivatives have been studied for their role as supramolecular gelators in the formation of Ag-complexes. This demonstrates the utility of urea derivatives in materials chemistry and nanotechnology applications (Braga et al., 2013).
Other Applications
- Insecticidal Activity : Pyridine derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, have been explored for their potential as insecticides. A study on various pyridine derivatives revealed significant insecticidal activities, indicating potential applications in agricultural pest control (Bakhite et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions, such as potential applications of the compound, or new reactions it could undergo.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
Record name | VUF 5574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
CAS RN |
280570-45-8 | |
Record name | VUF 5574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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